N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a benzyl group at the N-position, a 4-chlorophenyl substituent at C3, and a carboxamide moiety at C8.
Properties
CAS No. |
1031664-72-8 |
|---|---|
Molecular Formula |
C23H16ClN5O2 |
Molecular Weight |
429.86 |
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30) |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors. The presence of the triazole nucleus in the structure of the compound may contribute to its biological activity.
Biochemical Pathways
Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. Therefore, it can be inferred that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Based on the known biological activities of triazole compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
Biological Activity
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound belonging to the triazoloquinazoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 429.9 g/mol. Its unique structure features a triazoloquinazoline core fused with various functional groups that contribute to its biological activities.
Structural Features Table
| Feature | Description |
|---|---|
| Core Structure | Triazoloquinazoline |
| Functional Groups | Benzyl group, Chlorophenyl group, Carboxamide |
| Molecular Weight | 429.9 g/mol |
Anticancer Activity
Recent studies have indicated that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related quinazoline derivatives on human cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range. For example, one derivative showed an IC50 of against EGFR inhibition .
Antimicrobial Activity
Triazoloquinazolines have also been explored for their antimicrobial properties. The compound has shown activity against various bacterial strains and fungi.
Antimicrobial Activity Table
| Pathogen | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 0.125–8 μg/mL |
| Escherichia coli | 0.125–8 μg/mL |
| Candida albicans | Moderate |
Research indicates that derivatives of this class can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds in this category have been shown to scavenge free radicals effectively.
Antioxidant Activity Findings
In vitro studies have demonstrated high DPPH scavenging activities among certain derivatives, suggesting their potential utility in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazoloquinazolines. Variations in substituents on the quinazoline core can significantly influence their pharmacological profiles.
SAR Insights Table
| Compound Variation | Biological Activity |
|---|---|
| Methoxy substitution | Altered anticancer activity |
| Sulfonamide functional group | Enhanced solubility and bioavailability |
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
The compound shares structural homology with several derivatives, differing primarily in substituents and fused ring systems. Key analogs include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Carboxamide Role: The C8-carboxamide group may increase solubility compared to non-polar substituents, as seen in E543-0315, which features a benzylpiperazine group .
Activity Comparison with Thienotriazolopyrimidines
Thienotriazolopyrimidines, such as thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones, are bioisosteres of triazoloquinazolines. Evidence highlights their superior anticancer activity:
Table 2: Anticancer Activity Data (NCI Screening)
Key Findings :
- The triazoloquinazoline scaffold may exhibit reduced potency due to electronic or steric differences compared to thieno-fused systems, which better mimic purine bases in target interactions .
Pharmacological Implications
- Triazoloquinazolines vs. Thienotriazolopyrimidines: The target compound’s quinazoline core may limit its anticancer activity compared to thieno analogs, as suggested by NCI screening data . However, its unique substituents (e.g., 4-chlorophenyl) could confer selectivity for specific targets.
- Role of Halogenation : The 4-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets, a feature absent in methoxy-substituted analogs like E543-0690 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
